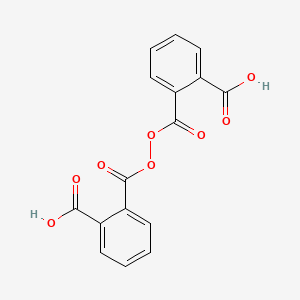

Benzoic acid, 2,2'-(dioxydicarbonyl)bis-

Cat. No. B8735682

Key on ui cas rn:

37051-42-6

M. Wt: 330.24 g/mol

InChI Key: DEQYKFQEQDSGBB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04083877

Procedure details

Diphthaloyl peroxide was prepared by adding finely powdered phthalic anhydride (7.2g) gradually over a period of five minutes to a solution of hydrogen peroxide (0.46% by weight, 90 cm3) maintained at a temperature of between 1° to 3° C by the use of a cooling jacket, and the pH of 9 plus or minus 0.2 by dropwise addition of sodium hydroxide sufficient to counteract the generation of acidity as the reaction proceeded. The solution was stirred constantly, so that the proportion of the finely powdered phthalic anhydride which did not go into solution, remained in suspension, and the temperature and pH were controlled for a further 25 minutes, by which time substantially all the hydrogen peroxide had been consumed. The suspension was filtered into sulphuric acid (10% by weight, 30 cm3) and substantially all the diphthaloyl peroxide precipitated out. The solid which had been filtered off was washed with water and then dried to recover phthalic anhydride (3.03g). The acidified filtrate was centrifuged and the precipitate, separated thereby, was washed with water (40 cm3) and dried giving diphthaloyl peroxide (3.l g). An iodometric assay of the crude product showed that it contained 89.1% of active material, and negligible amount of monoperoxyphthalic acid, giving a reaction yield of 59.4%, based on consumption of phthalic anhydride.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[OH-:12].[Na+]>OO>[CH:9]1[CH:10]=[C:2]([C:1]([OH:6])=[O:11])[C:3]([C:4]([O:12][O:12][C:4]([C:3]2[C:2]([C:1]([OH:6])=[O:11])=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[O:5])=[CH:7][CH:8]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Diphthaloyl peroxide was prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at a temperature of between 1° to 3° C by the use of a cooling jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hydrogen peroxide had been consumed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered into sulphuric acid (10% by weight, 30 cm3)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

substantially all the diphthaloyl peroxide precipitated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid which had been filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover phthalic anhydride (3.03g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate, separated

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with water (40 cm3)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

25 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C(C(=C1)C(=O)O)C(=O)OOC(=O)C2=CC=CC=C2C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |